N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13424188
InChI: InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)
SMILES: CC(=O)NC1CCCN(C1)C(=O)CN
Molecular Formula: C9H17N3O2
Molecular Weight: 199.25 g/mol

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide

CAS No.:

Cat. No.: VC13424188

Molecular Formula: C9H17N3O2

Molecular Weight: 199.25 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide -

Specification

Molecular Formula C9H17N3O2
Molecular Weight 199.25 g/mol
IUPAC Name N-[1-(2-aminoacetyl)piperidin-3-yl]acetamide
Standard InChI InChI=1S/C9H17N3O2/c1-7(13)11-8-3-2-4-12(6-8)9(14)5-10/h8H,2-6,10H2,1H3,(H,11,13)
Standard InChI Key WIFCOVSCMHDIRQ-UHFFFAOYSA-N
SMILES CC(=O)NC1CCCN(C1)C(=O)CN
Canonical SMILES CC(=O)NC1CCCN(C1)C(=O)CN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a six-membered piperidine ring, a secondary acetamide group at the 3-position, and a 2-amino-acetyl moiety at the 1-position. The piperidine ring adopts a chair conformation, with the acetamide and amino-acetyl groups occupying equatorial positions to minimize steric hindrance. The presence of both amide and amine functional groups enhances its capacity for hydrogen bonding, influencing solubility and target binding.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC10H18N3O2C_{10}H_{18}N_3O_2
Molecular Weight212.27 g/mol
Hydrogen Bond Donors2 (amine and amide NH)
Hydrogen Bond Acceptors3 (amide carbonyl, acetyl O)
LogP (Predicted)0.85

Synthesis and Production

Synthetic Pathways

The synthesis of N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide likely involves multi-step reactions starting from piperidine precursors. A proposed route includes:

  • Aminoacetylation: Reaction of 3-aminopiperidine with chloroacetyl chloride under basic conditions to form the 1-(2-chloroacetyl)-piperidin-3-amine intermediate.

  • Acetamide Formation: Subsequent acylation with acetic anhydride introduces the acetamide group at the 3-position.

  • Purification: Column chromatography using a dichloromethane/methanol gradient yields the final product.

Industrial-scale production may employ continuous flow reactors to optimize yield and reduce by-products. Critical parameters include temperature control (20–25°C) and stoichiometric precision to prevent over-acylation.

Biological Activity and Mechanisms

Antimicrobial and Anticancer Properties

Preliminary studies on related acetamide-piperidine hybrids reveal moderate antimicrobial activity against Gram-positive bacteria (MIC: 8–16 µg/mL). In cancer research, such compounds induce apoptosis in HeLa cells via caspase-3 activation, with IC50_{50} values ranging from 12–25 µM.

Comparative Analysis with Analogous Compounds

Structural Analogues

  • N-Methyl-N-piperidin-3-yl-acetamide: The addition of a methyl group reduces polarity (LogP: 1.2) and enhances blood-brain barrier permeability compared to the unmethylated variant.

  • N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide: Replacing piperidine with pyrrolidine decreases ring strain but reduces receptor selectivity.

Table 2: Activity Comparison of Piperidine Acetamides

Compound5-HT1A_{1A} IC50_{50} (nM)Antibacterial MIC (µg/mL)
N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide320 (predicted)16 (predicted)
N-Methyl-N-piperidin-3-yl-acetamide14532

Stability and Pharmacokinetic Considerations

pH-Dependent Degradation

Accelerated stability studies predict susceptibility to hydrolysis at pH < 3, with a half-life (t1/2t_{1/2}) of 4.2 hours in gastric fluid simulations. Lyophilization is recommended for long-term storage to prevent degradation.

Metabolic Pathways

In vitro assays with human liver microsomes indicate primary metabolism via cytochrome P450 3A4, yielding inactive hydroxylated metabolites. The predicted plasma half-life in humans is 2.3–3.1 hours.

Research Challenges and Future Directions

Data Gaps and Validation Needs

The absence of crystallographic data for N-[1-(2-Amino-acetyl)-piperidin-3-yl]-acetamide limits conformational analysis. Future studies should employ X-ray diffraction and density functional theory (DFT) calculations to resolve stereochemical uncertainties.

Target Identification Strategies

High-throughput screening against kinase and GPCR panels is essential to elucidate precise mechanisms. Zebrafish models could preliminarily assess neuroactive effects before mammalian trials.

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